

# Application Note: Mass Spectrometry Fragmentation Pattern of Finasteride Methyl Ester (Impurity B)

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## Compound of Interest

Compound Name:	Finasteride Carboxylic Acid Methyl Ester
CAS No.:	116285-38-2
Cat. No.:	B1145222

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## Executive Summary & Scientific Context

Finasteride Methyl Ester (Methyl 3-oxo-4-aza-5

-androst-1-ene-17

-carboxylate; CAS: 103335-41-7) is a significant impurity often formed during the synthesis or degradation of Finasteride, particularly in the presence of methanol under acidic conditions (solvolysis).[1]

Unlike Finasteride, which contains a bulky N-tert-butylamide group, the methyl ester analog possesses a methyl carboxylate moiety at the C17 position. This structural difference fundamentally alters its fragmentation behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding this pattern is essential for developing specific Multiple Reaction Monitoring (MRM) methods to distinguish this impurity from the active pharmaceutical ingredient (API) and its hydrolysis product, Finasteride Acid.

## Key Chemical Identifiers

Property	Detail
Compound Name	Finasteride Methyl Ester (Impurity B) <sup>[2][3][4][5]</sup> <sup>[6]</sup>
Molecular Formula	
Monoisotopic Mass	331.21 Da
Precursor Ion	m/z 332.2
Core Structure	4-azasteroid (Lactam A-ring)

## Experimental Protocol: LC-MS/MS Characterization

### Sample Preparation

- Stock Solution: Dissolve 1.0 mg of Finasteride Methyl Ester reference standard in 10 mL of Methanol (HPLC grade) to obtain a 100 g/mL stock.
- Working Standard: Dilute the stock to 100 ng/mL using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.
- Rationale: The addition of formic acid ensures protonation of the lactam nitrogen and the ester carbonyl, facilitating positive mode electrospray ionization (ESI+).

### LC-MS/MS Conditions

This protocol utilizes a standard C18 Reverse-Phase chromatography coupled with a Triple Quadrupole MS.

Parameter	Setting	Causality/Reasoning
Column	C18 (e.g., 2.1 x 50 mm, 1.7 m)	Retains moderately hydrophobic steroids; allows separation from API.
Mobile Phase A	0.1% Formic Acid in Water	Proton source for ionization.
Mobile Phase B	Acetonitrile	Strong eluent for steroid backbone.
Flow Rate	0.4 mL/min	Optimal for ESI desolvation efficiency.
Ionization	ESI Positive ( )	The 4-aza (lactam) and ester groups are readily protonated.
Capillary Voltage	3.5 kV	Standard for positive mode stability.
Cone Voltage	30 V	Sufficient to transmit the rigid steroid core without premature fragmentation.

## Fragmentation Analysis & Mechanism

The fragmentation of Finasteride Methyl Ester (

332) is distinct from Finasteride (

373). While Finasteride typically loses the tert-butyl group or the entire amide side chain, the methyl ester undergoes characteristic ester cleavage.

### Primary Fragmentation Pathway ( )

Upon collision-induced dissociation (CID), the protonated molecular ion (

,

332) follows two primary pathways:

## Pathway A: Formation of the Acylium Ion (Base Peak)

- Transition:
- Mechanism: Neutral loss of Methanol ( , 32 Da).
- Description: The protonated ester carbonyl undergoes inductive cleavage or a rearrangement, expelling a neutral methanol molecule. This generates a stable acylium ion ( ) at the C17 position.
- Significance: This is the most abundant product ion and is recommended as the Quantifier transition.

## Pathway B: Loss of Carbomethoxy Group

- Transition:
- Mechanism: Neutral loss of the methyl ester radical or group (59 Da).
- Description: Higher collision energies can drive the cleavage of the C17-C20 bond, resulting in the loss of the entire ester functionality.
- Significance: This transition serves as an excellent Qualifier due to its structural specificity.

## Comparison with Finasteride API

Compound	Precursor ( )	Primary Fragment ( )	Neutral Loss
Finasteride	373	317	56 Da (Isobutene from t-butyl)
Finasteride Methyl Ester	332	300	32 Da (Methanol)
Finasteride Acid	318	300	18 Da (Water)

Note: Both the Acid and Methyl Ester share the  $m/z$  300 fragment (acylium core). Chromatographic separation is therefore required to distinguish them if they co-elute.

## Visualizations

### Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data validation.

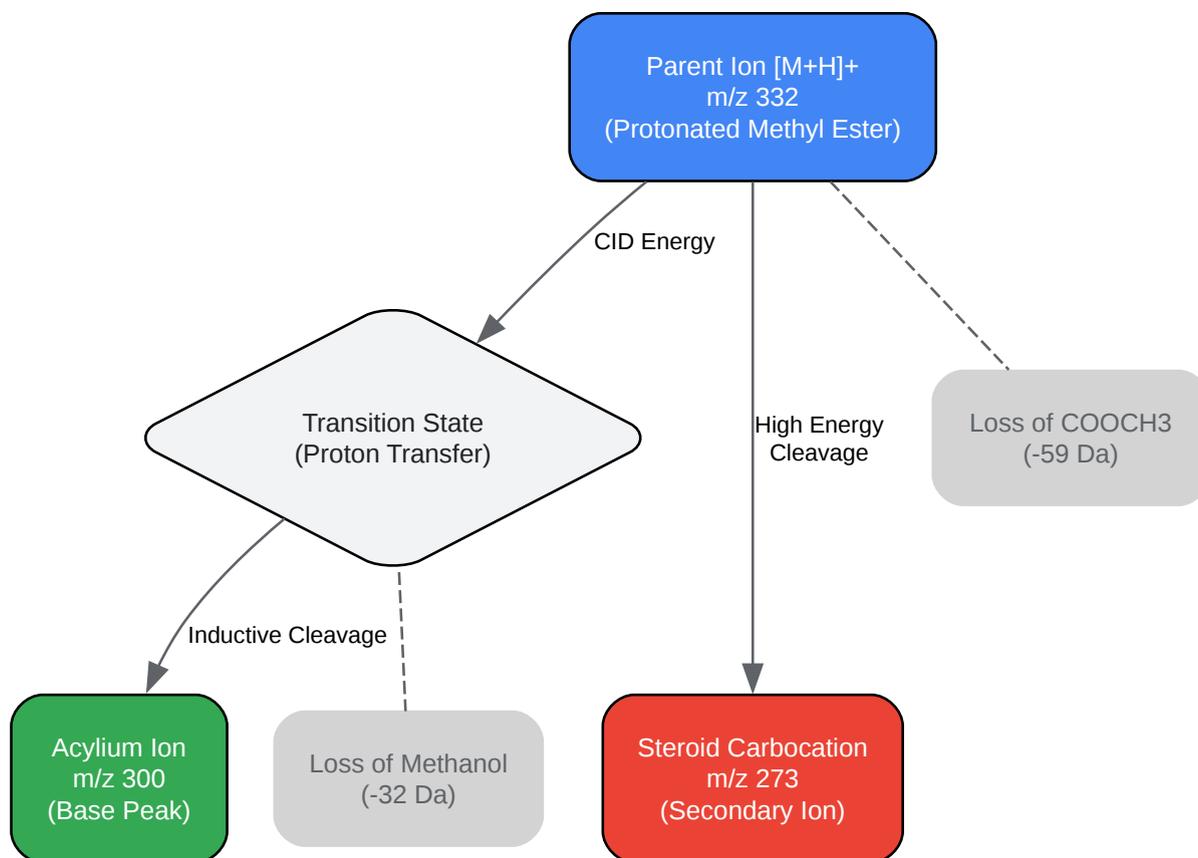


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Figure 1: Step-by-step LC-MS/MS workflow for the detection of Finasteride Methyl Ester.

## Fragmentation Mechanism

The proposed mechanistic pathway for the generation of key diagnostic ions.



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Figure 2: Proposed fragmentation pathway showing the loss of methanol and carbomethoxy groups.

## Summary of MRM Transitions

For routine monitoring, the following transitions are recommended. The Collision Energy (CE) should be optimized for your specific instrument (values below are typical for a triple quadrupole).

Analyte	Precursor ( )	Product ( )	Role	Typical CE (eV)
Finasteride Me-Ester	332.2	300.2	Quantifier	20 - 25
Finasteride Me-Ester	332.2	273.2	Qualifier	30 - 35
Finasteride (API)	373.2	305.2	Reference	25

## References

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